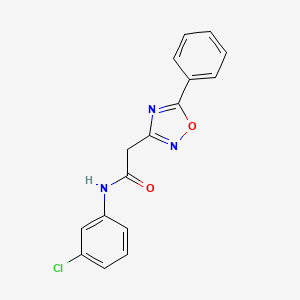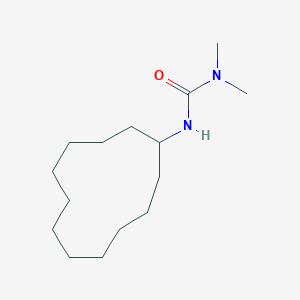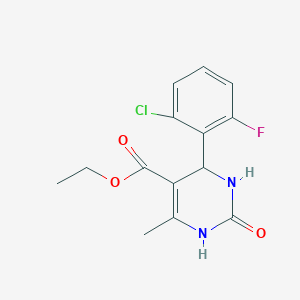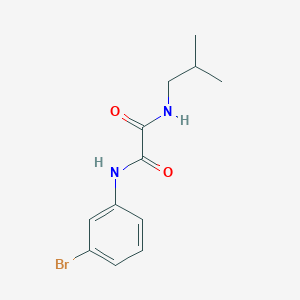![molecular formula C12H12N6O B5241639 N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide](/img/structure/B5241639.png)
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, along with a triazole moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide typically involves the reaction of α-bromoketones with 2-aminopyridines. The reaction conditions can vary, but one common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. This reaction promotes C–C bond cleavage and is conducted under mild, metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
化学反应分析
Types of Reactions
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as TBHP.
Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.
科学研究应用
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Could be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action for N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby inhibiting their function. This compound may also interfere with nucleic acid synthesis, contributing to its antimicrobial and antiviral effects .
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature a fused pyridine ring and are known for their medicinal properties.
Uniqueness
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide is unique due to the presence of the triazole moiety, which enhances its binding affinity and specificity for certain biological targets. This makes it a promising candidate for drug development and other scientific research applications.
属性
IUPAC Name |
N-(2-methyltriazol-4-yl)-2-pyrrolo[2,3-b]pyridin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-17-14-7-10(16-17)15-11(19)8-18-6-4-9-3-2-5-13-12(9)18/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSJFOKBPHCEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)NC(=O)CN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-cyclobutyl-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5241569.png)
![(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5241570.png)
![3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5241578.png)
![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5241586.png)
![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl benzoate](/img/structure/B5241602.png)

![3-bromo-N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5241622.png)
![N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]butan-1-amine;hydrochloride](/img/structure/B5241629.png)
![5-[(3,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5241645.png)

![4-bromo-2-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5241654.png)

